molecular formula C6H5BrN4O B12950989 3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine

3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine

Katalognummer: B12950989
Molekulargewicht: 229.03 g/mol
InChI-Schlüssel: KRSXHULQJWMHME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a bromine atom at the 3-position and a methoxy group at the 8-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-amino-5-bromo-1H-pyrazole with methoxyacetyl chloride in the presence of a base can lead to the formation of the desired compound. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .

Wirkmechanismus

The mechanism of action of 3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the active site of kinases such as c-Met and VEGFR-2, inhibiting their activity. This leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms stable interactions with the kinase active sites, further supporting its inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other triazolopyrazine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C6H5BrN4O

Molekulargewicht

229.03 g/mol

IUPAC-Name

3-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C6H5BrN4O/c1-12-5-4-9-10-6(7)11(4)3-2-8-5/h2-3H,1H3

InChI-Schlüssel

KRSXHULQJWMHME-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=CN2C1=NN=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.